Cas no 172984-47-3 (Aceticacid, 2-[[4-oxo-3-(phenylmethyl)spiro[benzo[h]quinazoline-5(3H),1'-cyclohexane]-2(6H)-yl]thio]-, ethyl ester)

Aceticacid, 2-[[4-oxo-3-(phenylmethyl)spiro[benzo[h]quinazoline-5(3H),1'-cyclohexane]-2(6H)-yl]thio]-, ethyl ester structure
172984-47-3 structure
Nome del prodotto:Aceticacid, 2-[[4-oxo-3-(phenylmethyl)spiro[benzo[h]quinazoline-5(3H),1'-cyclohexane]-2(6H)-yl]thio]-, ethyl ester
Numero CAS:172984-47-3
MF:C28H30N2O3S
MW:474.6144
CID:237222
PubChem ID:2306034

Aceticacid, 2-[[4-oxo-3-(phenylmethyl)spiro[benzo[h]quinazoline-5(3H),1'-cyclohexane]-2(6H)-yl]thio]-, ethyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • Aceticacid, 2-[[4-oxo-3-(phenylmethyl)spiro[benzo[h]quinazoline-5(3H),1'-cyclohexane]-2(6H)-yl]thio]-, ethyl ester
    • ethyl 2-(3-benzyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl)sulfanylacetate
    • Acetic acid, ((4,6-dihydro-4-oxo-3-(phenylmethyl)spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-2-yl)thio)-, ethyl ester
    • Acetic acid, 2-[[4,6-dihydro-4-oxo-3-(phenylmethyl)spiro[benzo[h]quinazoline-5(3H),1'-cyclohexan]-2-yl]thio]-, ethyl ester
    • Ethyl [(3-benzyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl)sulfanyl]acetate
    • ETHYL 2-{3-BENZYL-4-OXO-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-2-YLSULFANYL}ACETATE
    • SR-01000509325-1
    • Oprea1_286268
    • AKOS000545245
    • AJ-292/34008032
    • ethyl {[3-benzyl-4-oxo-3,4,5,6-tetrahydrospiro(benzo[h]quinazoline-5,1'-cyclohexane)-2-yl]sulfanyl}acetate
    • Oprea1_381517
    • SR-01000509325
    • DTXSID50169454
    • 172984-47-3
    • ethyl 2-(3-benzyl-4-oxospiro[6H-benzo[h]quinazoline-5,1//'-cyclohexane]-2-yl)sulfanylacetate
    • Inchi: InChI=1S/C28H30N2O3S/c1-2-33-23(31)19-34-27-29-25-22-14-8-7-13-21(22)17-28(15-9-4-10-16-28)24(25)26(32)30(27)18-20-11-5-3-6-12-20/h3,5-8,11-14H,2,4,9-10,15-19H2,1H3
    • Chiave InChI: FCJSVIDDHBXSTR-UHFFFAOYSA-N
    • Sorrisi: CCOC(CSC1=NC2=C(C3(CC4=CC=CC=C42)CCCCC3)C(=O)N1CC1C=CC=CC=1)=O

Proprietà calcolate

  • Massa esatta: 474.1979
  • Massa monoisotopica: 474.197714
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 34
  • Conta legami ruotabili: 7
  • Complessità: 839
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 6.4
  • Superficie polare topologica: 84.3

Proprietà sperimentali

  • Densità: 1.26
  • Punto di ebollizione: 638.6°C at 760 mmHg
  • Punto di infiammabilità: 340°C
  • Indice di rifrazione: 1.65
  • PSA: 58.97
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Ganmiao New material Technology Co., LTD
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd